N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is a complex organic compound characterized by the presence of a dihydrobenzo dioxin ring, a pyrrolidinone ring, and a methoxybenzamide group
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-16-5-3-2-4-15(16)20(24)21-13-10-19(23)22(12-13)14-6-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDZKFGXEBLCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This route is advantageous due to its relatively high yield and purity, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes careful control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzamide
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-benzamide
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methoxybenzamide
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₁O₅ |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 2741832 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
- Antiproliferative Effects :
- Mechanism of Action :
Antioxidant Activity
This compound has shown promising antioxidant properties.
Research Findings
Research indicates that compounds with methoxy and hydroxy substitutions exhibit enhanced antioxidant activity by stabilizing free radicals. This action is vital in preventing oxidative stress-related cellular damage .
Other Pharmacological Effects
In addition to anticancer and antioxidant activities, the compound may possess other pharmacological properties:
Antibacterial Activity
Some derivatives have demonstrated antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant potency .
Q & A
Q. What are the critical steps in synthesizing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide, and how can yield be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and cyclization. Key steps include:
- Reaction Conditions : Use DMF as a solvent under inert atmosphere (N₂/Ar) at 60–80°C for optimal amide bond formation .
- Catalysts : Employ coupling agents like EDCI/HOBt for efficient activation of carboxylic acid intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final compound ≥95% purity .
- Yield Optimization : Monitor reactions via TLC/HPLC to terminate at 80–90% conversion, minimizing side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the benzodioxin and pyrrolidinone rings. Key signals: methoxy protons at δ 3.8–4.0 ppm and carbonyl (C=O) at δ 170–175 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₀N₂O₅: 381.1445) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and benzodioxin ether linkages (~1250 cm⁻¹) .
Q. What solubility properties are critical for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–15 mg/mL). For cell-based assays:
- Prepare stock solutions in DMSO (sterile-filtered, 0.1% v/v final concentration to avoid cytotoxicity) .
- Use sonication (30 min, 40 kHz) to enhance dispersion in aqueous buffers .
Advanced Research Questions
Q. How can computational modeling predict target binding interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases, GPCRs). Focus on the benzamide moiety’s hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Cross-reference with experimental SAR data from analogs (e.g., nitrobenzamide derivatives ).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays ).
- Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values from literature. Address outliers via sensitivity testing (e.g., pH/temperature effects on compound stability) .
- Orthogonal Validation : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Q. How to design a SAR study for structural analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
| Position | Modification | Biological Impact |
|---|---|---|
| Benzodioxin | Replace with benzothiazole | Alters lipophilicity (logP ↑ 0.5) |
| Methoxy | Substitute with nitro or Cl | Enhances H-bond donor capacity |
- High-Throughput Screening : Use 96-well plates to test 100+ analogs against a panel of 10 targets (e.g., cancer cell lines, enzymatic targets) .
- Data Analysis : Apply PCA to identify structural clusters correlated with activity .
Methodological Best Practices
Q. What safety protocols are critical during synthesis?
- Answer :
- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, CH₂Cl₂) .
- PPE : Wear nitrile gloves and goggles when handling corrosive reagents (e.g., TFA in deprotection steps) .
- Waste Disposal : Neutralize acidic/by-product streams before disposal (pH 6–8) .
Q. How to troubleshoot low yields in the final coupling step?
- Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) .
- Temperature Control : Increase to 80°C if intermediates are sterically hindered .
- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or pre-dried solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
